1-(tert-Butyl)-3-nitro-1H-1,2,4-triazole
Overview
Description
1-(tert-Butyl)-3-nitro-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C6H10N4O2 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Nitrotriazoles : 1-(tert-Butyl)-3-nitro-1H-1,2,4-triazole has been synthesized as a product of reactions involving 4-Nitro-1,2,3-triazole and tert-butanol in concentrated sulfuric acid (Filippova et al., 2012).
Alkylation Reactions : The compound has been involved in alkylation reactions with alkylating agents in acid media, demonstrating its potential as a versatile chemical intermediate (Sukhanova et al., 2008).
Ligand Synthesis : It has been used in the synthesis of new ditopic ligands, indicating its usefulness in the development of complex molecular structures (Grigor’ev et al., 2014).
Fungicidal Applications : Derivatives of this compound have been developed and investigated for their fungicidal activity, highlighting its potential in agricultural applications (Dubovis et al., 2017).
Coordination Complexes : The compound has been used to form coordination complexes with transition metal dications, relevant in the field of inorganic chemistry (Field & Lahti, 2003).
Antitrypanosomal Agents : Novel 3-nitro-1H-1,2,4-triazole-based compounds, potentially including derivatives of this compound, have shown promise as antitrypanosomal agents (Papadopoulou et al., 2012).
Synthesis of Pyrrolidine Derivatives : It has been used in the synthesis of N-Substituted Pyrrolidine Derivatives, suggesting its role in pharmaceutical research (Prasad et al., 2021).
Catalytic Activity in Organic Synthesis : Palladium(II) complexes involving 1,2,4-triazole-based N-heterocyclic carbenes have been synthesized, indicating its use in catalysis (Turek et al., 2014).
Antimicrobial Properties : Some 1,2,4-triazole derivatives exhibit antimicrobial properties, which may include derivatives of this compound (Upmanyu et al., 2011).
Properties
IUPAC Name |
1-tert-butyl-3-nitro-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-6(2,3)9-4-7-5(8-9)10(11)12/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLNOVCERPNHDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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